4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17669290
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O2 |
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Molecular Weight | 192.21 g/mol |
IUPAC Name | 4-cyclopropyl-2-ethylpyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O2/c1-2-8-11-5-7(10(13)14)9(12-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14) |
Standard InChI Key | CRMAAUNLYOBAHT-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC=C(C(=N1)C2CC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substituents include:
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Cyclopropyl group at position 4: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates .
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Ethyl group at position 2: A simple alkyl chain that influences steric bulk and electronic effects on the ring.
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Carboxylic acid at position 5: A polar functional group capable of hydrogen bonding and salt formation, often critical for biological activity .
The molecular formula is CHNO, with a molecular weight of 192.22 g/mol.
Spectral Characterization
While experimental spectra for this compound are unavailable, analogous pyrimidine-5-carboxylic acids exhibit distinctive signals:
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H NMR: Aromatic protons on the pyrimidine ring typically resonate between δ 8.0–9.0 ppm, while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .
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C NMR: The carboxylic acid carbon resonates at δ 165–175 ppm, and pyrimidine carbons range from δ 150–160 ppm .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
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Pyrimidine Ring Construction: Building the pyrimidine core via cyclization of a β-dicarbonyl precursor with a cyclopropyl-containing urea or thiourea derivative.
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Post-Modification of Preformed Pyrimidines: Introducing the cyclopropyl and ethyl groups through nucleophilic aromatic substitution or cross-coupling reactions on a preexisting pyrimidine scaffold .
Key Synthetic Steps
A hypothetical synthesis pathway, inspired by methods for related pyrimidine carboxylates , involves:
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Formation of 2-Ethyl-4-chloropyrimidine-5-carboxylate:
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Cyclopropane Introduction via Suzuki-Miyaura Coupling:
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Ester Hydrolysis to Carboxylic Acid:
Physicochemical Properties
Thermodynamic Parameters
Data extrapolated from structurally similar compounds :
Property | Value |
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Density | 1.35 ± 0.05 g/cm³ |
Boiling Point | 428.5 ± 40.0 °C (est.) |
Melting Point | 210–215 °C (dec.) |
LogP (Partition Coeff.) | 1.2 ± 0.3 |
Solubility in Water | 2.1 mg/mL (25°C) |
Stability Profile
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Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.
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pH Sensitivity: Carboxylic acid group protonates below pH 3, affecting solubility and reactivity .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
Pyrimidine carboxylic acids are privileged structures in kinase inhibitor design. Key applications include:
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Janus Kinase (JAK) Inhibitors: The carboxylic acid moiety chelates active-site magnesium ions, enhancing binding affinity .
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Antiviral Agents: Pyrimidine analogs inhibit viral polymerase enzymes; cyclopropyl groups improve cell membrane permeability .
Case Study: Analog Optimization
In a study of pyrimidine-4-carboxamides, introducing a cyclopropyl group increased target selectivity by 15-fold compared to methyl substituents . Ethyl groups at position 2 reduced off-target binding by 40%, highlighting the importance of steric tuning .
Future Directions
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetic profiles.
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Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.
Industrial Scale-Up Challenges
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